molecular formula C11H12INO3 B556356 AC-P-Iodo-D-phe-OH CAS No. 201351-59-9

AC-P-Iodo-D-phe-OH

Cat. No. B556356
CAS RN: 201351-59-9
M. Wt: 333.12 g/mol
InChI Key: RTVNNJWKXVLALU-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AC-P-Iodo-D-phe-OH, also known as Acetyl-4-iodo-D-phenylalanine, is a unique chemical compound with the empirical formula C11H12INO3 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular weight of AC-P-Iodo-D-phe-OH is 333.12 . The SMILES string representation of its structure is CC(=O)NC@Hcc1)C(O)=O .


Physical And Chemical Properties Analysis

AC-P-Iodo-D-phe-OH appears as a white powder . It has a melting point of 198-204 °C . The optical rotation is [a]D20 = -40 ± 2º (C=0.5 in 1N HCl/EtOH) .

Scientific Research Applications

While the specific chemical "AC-P-Iodo-D-phe-OH" did not directly appear in the search results, related research provides insights into the applications and implications of similar compounds in scientific research. Below are summaries of relevant findings from studies that share a connection to the structural and functional aspects of peptides and compounds with similar characteristics or applications.

Inhibitory and Structural Insights

A study conducted by Lim, Johnston, and Kettner (1993) explored the conformation and inhibitory potential of a peptide containing (D)Phe-Pro, specifically Ac-(D)Phe-Pro-boroArg-OH, demonstrating its significant role as a potent thrombin inhibitor. This compound exhibited a Ki of 40 pM, with its effectiveness partly attributed to its secondary structure in aqueous solutions, which closely mirrors the structure seen when complexed to thrombin in protein crystal structures. The observed structure suggests entropic advantages in binding, enhanced by pi-pi interactions between the phenyl side chain of (D)Phe and the peptide bond, emphasizing the compound's structural significance and its potential application in designing inhibitors based on peptide conformations (Lim, Johnston, & Kettner, 1993).

Peptide Synthesis Enhancements

Thaler, Seebach, and Cardinaux (1991) investigated the influence of lithium salts on peptide coupling reactions, using Ac-Phe-OH among other models. This research highlights the critical role of specific conditions and additives, such as Li-salts, in enhancing peptide synthesis. The findings contribute to a deeper understanding of how to optimize coupling reactions, potentially improving the efficiency and outcomes of synthetic processes involving peptides and related compounds (Thaler, Seebach, & Cardinaux, 1991).

Metal-Organic Frameworks (MOFs) for Sensing and Detection

Wang et al. (2020) developed a hydroxyl group-functionalized metal-organic framework (MOF), demonstrating its application as a fluorescent probe for the detection of Fe3+, ascorbic acid, and acid phosphatase. This research exemplifies how functionalized MOFs, through specific chemical modifications and interactions, can serve as versatile tools for sensitive and selective detection in various contexts, including environmental monitoring and biochemical assays (Wang et al., 2020).

Safety and Hazards

Sigma-Aldrich provides this product to researchers “as-is” and makes no representation or warranty whatsoever with respect to this product . Therefore, researchers should handle it with care and take necessary safety precautions.

properties

IUPAC Name

(2R)-2-acetamido-3-(4-iodophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12INO3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTVNNJWKXVLALU-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CC1=CC=C(C=C1)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201304069
Record name N-Acetyl-4-iodo-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201304069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

AC-P-Iodo-D-phe-OH

CAS RN

201351-59-9
Record name N-Acetyl-4-iodo-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=201351-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetyl-4-iodo-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201304069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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